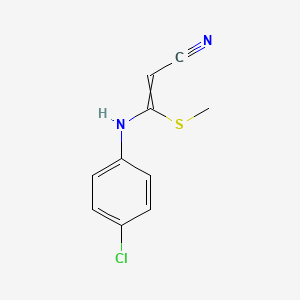
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a chloroaniline group, a methylsulfanyl group, and a prop-2-enenitrile backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile typically involves the following steps:
Formation of the Chloroaniline Intermediate: This can be achieved by nitration of aniline followed by reduction and chlorination.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the chloroaniline intermediate with a methylthiolating agent under basic conditions.
Formation of the Prop-2-enenitrile Backbone: This can be done through a Knoevenagel condensation reaction between the chloroaniline intermediate and a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and other biochemical processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and validation.
Diagnostic Tools: May be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloroaniline and methylsulfanyl groups may play key roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromoanilino)-3-(methylsulfanyl)prop-2-enenitrile: Similar structure with a bromo group instead of a chloro group.
3-(4-Chloroanilino)-3-(ethylsulfanyl)prop-2-enenitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The unique combination of the chloroaniline, methylsulfanyl, and prop-2-enenitrile groups in 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113966-67-9 |
|---|---|
Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
3-(4-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C10H9ClN2S/c1-14-10(6-7-12)13-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
InChI Key |
ATKPMOIJEDTJOU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC#N)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















